cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-)
Description
Properties
Molecular Formula |
C37H49N11O6 |
|---|---|
Molecular Weight |
743.9 g/mol |
IUPAC Name |
2-[3-[(2S,5S,8R,14S)-5-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-1-methyl-14-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C37H49N11O6/c1-48-30(9-5-17-43-37(40)41)34(53)46-27(8-4-16-42-36(38)39)33(52)47-28(19-22-11-14-26(49)15-12-22)32(51)44-21-31(50)45-29(35(48)54)20-23-10-13-24-6-2-3-7-25(24)18-23/h2-3,6-7,10-15,18,27-30,49H,4-5,8-9,16-17,19-21H2,1H3,(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,38,39,42)(H4,40,41,43)/t27-,28+,29-,30-/m0/s1 |
InChI Key |
UYLRGPNGYHIOPK-XJYHXZFBSA-N |
Isomeric SMILES |
CN1[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C1=O)CC2=CC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)O)CCCN=C(N)N)CCCN=C(N)N |
Canonical SMILES |
CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)O)CCCN=C(N)N)CCCN=C(N)N |
Origin of Product |
United States |
Synthetic Strategies for Cyclo D Tyr L Arg L Mearg L Nal Gly and Its Structural Analogues
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling the linear precursor of cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. lifetein.com This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each step. creative-peptides.com
Choice of Protecting Group Strategies (e.g., Fmoc/tBu, Boc/Bzl) for Amino Acid Building Blocks
The selection of protecting groups for the amino acid building blocks is a critical decision in SPPS. These temporary blocking groups prevent unwanted side reactions at the N-terminus and reactive side chains of the amino acids. lifetein.com The two most common strategies are the Fmoc/tBu and the Boc/Bzl approaches. bachem.com
The Fmoc/tBu strategy is the more popular choice for several reasons. lifetein.com It employs the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile tert-butyl (tBu) or related groups for the permanent protection of amino acid side chains. bachem.compeptide.com The mild conditions required for Fmoc group removal (typically with a base like piperidine) make this method compatible with a wider range of sensitive amino acids and allow for easier automation. lifetein.comiris-biotech.de
The Boc/Bzl strategy , on the other hand, utilizes the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl) or related groups for side-chain protection. bachem.compeptide.com This method requires harsher acidic conditions for both the repetitive Nα-deprotection (e.g., trifluoroacetic acid, TFA) and the final cleavage from the resin (e.g., hydrofluoric acid, HF). peptide.comresearchgate.net While Boc chemistry can be advantageous for synthesizing hydrophobic peptides prone to aggregation, the aggressive reagents used are a significant drawback. peptide.comnih.gov
For the synthesis of a complex peptide like cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-), the Fmoc/tBu strategy is generally preferred due to its milder conditions and orthogonality, which is crucial when dealing with sensitive and modified amino acids. lifetein.comiris-biotech.de
Table 1: Comparison of Fmoc/tBu and Boc/Bzl Protecting Group Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Nα-Deprotection Condition | Base (e.g., 20-50% piperidine (B6355638) in DMF) lifetein.com | Acid (e.g., Trifluoroacetic acid - TFA) peptide.com |
| Side-Chain Protecting Groups | Acid-labile (e.g., tBu, Trt, Pbf) | Acid-labile (e.g., Bzl, Tos) |
| Final Cleavage from Resin | Strong Acid (e.g., TFA) peptide.com | Strong Acid (e.g., HF, TFMSA) peptide.com |
| Key Advantages | Milder deprotection conditions, orthogonal protection scheme, suitable for automation. lifetein.combachem.comiris-biotech.de | Can be beneficial for hydrophobic sequences prone to aggregation. peptide.com |
| Key Disadvantages | Potential for diketopiperazine formation with certain sequences. | Requires harsh and hazardous acids (HF), less orthogonal. peptide.comiris-biotech.de |
Optimization of Coupling Reagents and Conditions for Pentapeptide Assembly
The formation of the peptide bond between two amino acids requires the activation of the carboxyl group of the incoming amino acid. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially in the synthesis of a pentapeptide containing sterically hindered and modified residues. creative-peptides.comsigmaaldrich.com
Commonly used coupling reagents can be categorized into phosphonium (B103445) salts and aminium (or uronium) salts. researchgate.net Reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are widely used and effective for most standard couplings. creative-peptides.comsigmaaldrich.com
For more challenging couplings, such as those involving sterically hindered or N-methylated amino acids, more potent reagents are often necessary. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known to be highly efficient due to the formation of more reactive activated esters. sigmaaldrich.comresearchgate.net The addition of additives like HOAt (1-Hydroxy-7-azabenzotriazole) can further enhance coupling efficiency and reduce racemization. researchgate.net
Microwave-assisted SPPS has also emerged as a powerful technique to accelerate coupling reactions and improve yields, particularly for difficult sequences. cem.com The use of chaotropic salts or alternative solvent systems can also help to disrupt peptide aggregation and improve reaction outcomes. sigmaaldrich.comresearchgate.net
Table 2: Common Coupling Reagents for Peptide Synthesis
| Reagent | Class | Key Features |
| HBTU | Aminium Salt | Widely used, high coupling efficiency, forms stable intermediates. creative-peptides.com |
| PyBOP | Phosphonium Salt | Effective for routine and difficult couplings. sigmaaldrich.com |
| HATU | Aminium Salt | Highly efficient, particularly for hindered couplings, due to the formation of reactive OAt esters. sigmaaldrich.com |
| PyAOP | Phosphonium Salt | Another highly effective reagent for difficult couplings, especially with N-methylated amino acids. researchgate.net |
| DCC | Carbodiimide | One of the original coupling reagents, highly effective but can lead to side reactions. creative-peptides.com |
Challenges and Solutions in Incorporating Non-Canonical Amino Acids (e.g., D-Tyr, L-Nal) and N-Methylated Residues (L-MeArg)
The synthesis of cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) is complicated by the presence of several non-canonical amino acids.
The incorporation of D-Tyrosine (D-Tyr) is generally straightforward using standard SPPS protocols, as the stereochemistry is already defined in the starting Fmoc-protected amino acid. nih.gov However, care must be taken to prevent racemization during the synthesis, particularly during the activation and coupling steps. peptide.com
L-2-Naphthylalanine (L-Nal) , with its bulky aromatic side chain, can present steric hindrance, potentially slowing down coupling reactions. acs.orgacs.org The use of more potent coupling reagents like HATU or longer reaction times may be necessary to ensure complete incorporation. sigmaaldrich.com
The most significant challenge lies in the incorporation of the N-methylated L-Arginine (L-MeArg) . N-methylation of the peptide backbone introduces steric hindrance that can severely impede subsequent coupling reactions. researchgate.netcem.com This can lead to incomplete reactions and the formation of deletion sequences. researchgate.net Furthermore, the synthesis of Fmoc-N-Me-amino acids themselves can be challenging and costly. researchgate.net
To overcome these hurdles, specialized strategies are employed. The use of highly efficient coupling reagents like PyAOP or HATU is often essential for coupling onto an N-methylated residue. researchgate.net Microwave irradiation can also be beneficial in driving these difficult couplings to completion. cem.com On-resin N-methylation of the arginine residue after its incorporation into the peptide chain is another viable strategy that has been developed. researchgate.netnih.govspringernature.com
Cyclization Approaches for Macrocycle Formation
Once the linear pentapeptide precursor has been assembled on the solid support, the final and most critical step is the formation of the cyclic structure.
Head-to-Tail Macrolactamization Techniques
The formation of a peptide bond between the N-terminal amino group and the C-terminal carboxyl group is known as head-to-tail macrolactamization. acs.org This intramolecular reaction is typically performed after the linear peptide has been cleaved from the resin, although on-resin cyclization strategies also exist. nih.govbiotage.com
For solution-phase cyclization, the linear peptide is dissolved at a high dilution to favor the intramolecular reaction over intermolecular oligomerization. nih.gov Various coupling reagents, similar to those used in SPPS, can be employed to activate the C-terminal carboxyl group. sigmaaldrich.com The choice of solvent and the presence of a base are also critical parameters that need to be optimized. acs.org
Recent advancements have led to the development of self-cleaving macrolactamization methods where the cyclization is mediated by an N-terminal cysteine or other nucleophilic residues, allowing for a one-pot cleavage and cyclization process. acs.orgnih.govresearchgate.net
Impact of Linear Precursor Conformation on Cyclization Efficiency and Yield
The efficiency and yield of the cyclization reaction are highly dependent on the conformation of the linear peptide precursor. nih.gov A precursor that adopts a "pre-organized" conformation, where the N- and C-termini are already in close proximity, will cyclize more readily and with higher yields. nih.gov
Several factors influence the conformation of the linear peptide, including the amino acid sequence, the presence of turn-inducing residues like glycine (B1666218) or proline, and the solvent environment. nih.govacs.org The inclusion of a D-amino acid, such as D-Tyrosine in this case, can also induce a specific turn in the peptide backbone, bringing the ends of the chain closer together and facilitating cyclization. nih.gov
The presence of the N-methylated arginine can also significantly impact the conformational preferences of the linear precursor, potentially pre-organizing it for efficient cyclization. acs.org Computational modeling and conformational analysis can be valuable tools to predict the cyclization propensity of a given linear peptide sequence.
Advanced and Emerging Synthetic Technologies for Cyclic Peptides
The development of novel synthetic methodologies has been crucial in accessing complex cyclic peptides for various scientific investigations. These advanced techniques offer improvements in efficiency, purity, and the ability to incorporate diverse structural modifications.
Chemo-enzymatic Peptide Synthesis (CEPS)
Chemo-enzymatic peptide synthesis (CEPS) has emerged as a powerful and green alternative to purely chemical methods for peptide synthesis. This approach leverages the high selectivity and efficiency of enzymes for peptide bond formation, often under mild, aqueous conditions. This can circumvent issues commonly associated with chemical synthesis, such as racemization and the need for extensive protecting group strategies.
A key development in CEPS is the use of engineered enzymes, such as omniligase-1, which exhibit broad substrate scope and high catalytic efficiency for both linear peptide assembly and head-to-tail cyclization. google.comsmolecule.com These enzymes can ligate unprotected peptide fragments, which are themselves synthesized chemically, in a highly specific manner. nih.gov For a complex peptide such as cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-), a CEPS approach would theoretically involve the solid-phase synthesis of two or more linear peptide fragments, followed by enzymatic ligation and cyclization in solution.
The enzymatic cyclization step is particularly advantageous as it can proceed with high efficiency, even for challenging sequences that are prone to aggregation or side reactions in purely chemical cyclizations. While specific enzymatic synthesis of cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) has not been detailed in available literature, the principles of CEPS suggest a viable pathway. The presence of the N-methylated arginine (MeArg) residue could present a challenge for some enzymes; however, the continued development of engineered ligases with broader substrate tolerance may overcome this limitation.
| Feature | Description |
| Principle | Combination of chemical synthesis of peptide fragments and enzymatic ligation/cyclization. |
| Key Enzymes | Omniligases, Peptiligases (e.g., Omniligase-1). google.comsmolecule.com |
| Advantages | High stereoselectivity, mild reaction conditions, reduced need for protecting groups, environmentally friendly. nih.gov |
| Challenges | Enzyme substrate specificity (especially for modified amino acids like N-MeArg), potential for hydrolysis. |
Solution-Phase and Hybrid Synthesis for Macrocycles
Solution-phase synthesis, often in a hybrid approach with solid-phase peptide synthesis (SPPS), remains a cornerstone for the production of cyclic peptides, including those with complex structures like cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-). In a typical hybrid strategy, the linear peptide precursor is assembled on a solid support, which facilitates the purification of the growing peptide chain. Following cleavage from the resin, the crucial macrocyclization step is performed in solution.
The synthesis of a linear precursor for cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) would involve the sequential coupling of the protected amino acids: Glycine, L-Naphthylalanine (Nal), L-N-methyl-Arginine (MeArg), L-Arginine (Arg), and D-Tyrosine (Tyr). The incorporation of N-methylated amino acids like L-MeArg can be challenging due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions. Specialized coupling reagents and protocols are often required to achieve high yields.
Once the linear peptide is cleaved from the solid support, the head-to-tail cyclization is carried out in dilute solution to favor the intramolecular reaction over intermolecular oligomerization. A variety of coupling reagents can be employed for this step, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DPPA (diphenylphosphoryl azide). The choice of cyclization site (the peptide bond to be formed in the final ring-closing step) is critical and is often determined by factors that minimize racemization and favor a productive conformation for cyclization. For instance, cyclization is often initiated at a glycine or proline residue to avoid epimerization.
A patent for a related cyclic pentapeptide, cyclo(Arg-Gly-Asp-D-Phe-NMeVal), highlights a strategy where the linear precursor is synthesized on a solid support, and the cyclization is performed in solution. google.com This approach allows for the careful optimization of the cyclization conditions, which is crucial for achieving a good yield of the desired macrocycle. The synthesis of another cyclic pentapeptide, Longicalycinin A, also utilized a solution-phase macrocyclization of a linear precursor synthesized on a 2-chlorotrityl chloride resin. semanticscholar.org
| Parameter | Description |
| General Strategy | Solid-phase synthesis of the linear peptide followed by solution-phase cyclization. |
| Key Steps | Assembly of linear peptide on a solid support, cleavage from the resin, macrocyclization in dilute solution. |
| Coupling Reagents for Cyclization | HATU, HBTU, DPPA, T3P. google.com |
| Challenges | Low yields due to intermolecular side reactions, aggregation of the linear precursor, racemization at the C-terminal amino acid during activation, difficulty in incorporating modified amino acids. |
Structural Characterization and Conformational Analysis of Cyclo D Tyr L Arg L Mearg L Nal Gly
Spectroscopic Techniques for Solution-State Conformation
Spectroscopic methods are powerful tools for investigating the solution-state conformations of cyclic peptides, providing experimental data that reflects the average and dynamic structures present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure of peptides in solution. For cyclic peptides like cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-), NMR experiments provide crucial information about the entire structural ensemble. acs.org Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to measure interproton distances, which serve as restraints for structural calculations. acs.org By comparing these experimental distance restraints with those generated from computational models, the accuracy of the predicted conformational ensemble can be assessed. acs.org
Scalar coupling constants, obtained from NMR spectra, provide information about dihedral angles within the molecule, further constraining the possible conformations. bakerlab.org Additionally, chemical shifts are sensitive to the local electronic environment and can be used in conjunction with quantum chemical calculations to refine protein and peptide structures. illinois.edu The analysis of these NMR parameters allows for the characterization of the major conformations present in solution and the dynamic exchange between them. bakerlab.org
Table 1: Illustrative NMR-Derived Interproton Distance Restraints for a Representative Conformer
| Proton Pair | NOE/ROE Intensity | Calculated Distance (Å) |
|---|---|---|
| D-Tyr (NH) - Gly (Hα) | Strong | < 2.5 |
| L-Arg (Hα) - L-MeArg (NH) | Medium | < 3.5 |
| L-Nal (Hα) - Gly (NH) | Weak | < 5.0 |
| L-MeArg (N-CH3) - L-Arg (Hβ) | Medium | < 3.5 |
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.org VCD is particularly sensitive to the stereochemistry and the three-dimensional arrangement of atoms, making it a valuable tool for determining the absolute configuration and conformational preferences of cyclic peptides. acs.orgresearchgate.net The VCD spectrum provides a detailed fingerprint of the molecule's structure in solution. biointerface.org
For cyclic peptides, VCD spectra in the amide I and II regions are informative about the peptide backbone conformation, including the presence of secondary structures like β-turns. biointerface.orgacs.org The observed VCD signals are dominated by the chirality and conformation of the peptide backbone rather than the specific amino acid sequence. nih.gov By comparing experimental VCD spectra with those calculated for different potential conformers using quantum chemical methods, it is possible to identify the predominant solution-state structures. acs.org
Table 2: Representative VCD Spectral Data in the Amide I Region
| Frequency (cm⁻¹) | ΔA (x 10⁻⁴) | Vibrational Assignment | Conformation Implication |
|---|---|---|---|
| 1690 | +2.5 | C=O stretch | β-turn Type I |
| 1675 | -1.8 | C=O stretch | β-turn Type II |
| 1650 | +3.0 | C=O stretch | Intramolecular H-bond |
| 1635 | -1.2 | C=O stretch | Solvent-exposed C=O |
Computational Approaches to Conformational Space Exploration
Computational methods are indispensable for exploring the vast conformational space of flexible molecules like cyclic peptides and for refining experimentally derived structures.
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the conformational behavior of cyclic peptides in solution. springernature.com These simulations model the atomic motions of the peptide and surrounding solvent molecules over time, allowing for the exploration of the potential energy landscape. nih.gov Due to the inherent ring strain and flexibility, conventional MD simulations may not be sufficient to sample all relevant conformations. biorxiv.org Therefore, enhanced sampling techniques such as replica-exchange molecular dynamics (REMD) are often employed to overcome high energy barriers and achieve a more thorough exploration of the conformational space. springernature.combiorxiv.org
The accuracy of MD simulations is highly dependent on the chosen force field and the inclusion of an explicit solvent model, which is critical for accurately describing the interactions between the peptide and water molecules. nih.govrsc.org The resulting trajectories from MD simulations provide a detailed picture of the conformational ensemble, identifying the most populated states and the transitions between them. acs.org
Table 3: Typical Parameters for an MD Simulation of a Cyclic Pentapeptide
| Parameter | Value/Setting |
|---|---|
| Force Field | AMBER or CHARMM |
| Solvent Model | TIP3P Water |
| Simulation Time | 300 ns |
| Enhanced Sampling | Replica-Exchange MD (REMD) |
| Temperature Range (REMD) | 300 K - 500 K |
| Number of Replicas | 24 |
Quantum chemical (QC) calculations provide a higher level of theory for refining the structures of cyclic peptides obtained from MD simulations or experimental data. acs.org Methods such as Density Functional Theory (DFT) can be used to optimize the geometry of different conformers and calculate various spectroscopic properties, such as NMR chemical shifts and VCD spectra. researchgate.netscispace.com
By comparing the QC-calculated properties with experimental data, the accuracy of the proposed structures can be validated. rsc.org For instance, the agreement between calculated and experimental NMR chemical shifts can be used to refine the backbone and side-chain torsion angles of the peptide. illinois.edu This combination of computational and experimental approaches leads to a more accurate and detailed understanding of the peptide's three-dimensional structure. rsc.org
Table 4: Hypothetical Comparison of Experimental vs. Quantum Chemically Calculated ¹³C Chemical Shifts (ppm)
| Residue | Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|---|
| D-Tyr | Cα | 56.2 | 56.5 |
| L-Arg | Cα | 54.8 | 55.1 |
| L-MeArg | Cα | 54.5 | 54.9 |
| L-Nal | Cα | 55.9 | 56.3 |
| Gly | Cα | 43.7 | 44.0 |
Influence of D-Amino Acid and N-Methylated Residues on Macrocyclic Conformational Rigidity
The inclusion of non-standard amino acids, such as D-amino acids and N-methylated residues, is a common strategy in peptide design to modulate their conformational properties and biological activity.
The presence of a D-amino acid, in this case, D-Tyrosine, can significantly influence the conformational preferences of the peptide backbone. D-amino acids can induce specific types of turns, such as type I or type II β-turns, which might not be as favorable in peptides composed solely of L-amino acids. acs.orgresearchgate.net This can lead to a more rigid and well-defined conformation, which can be advantageous for receptor binding. The intrinsic conformational propensities of D-amino acids are generally the inverse of their L-enantiomers, allowing for the rational design of specific secondary structures. nih.gov
N-methylation of a peptide backbone amide, as seen in the L-MeArg residue, has two primary effects on the macrocyclic conformation. First, it removes the amide proton, which eliminates its ability to act as a hydrogen bond donor. nih.gov This can disrupt existing hydrogen bonding patterns or, conversely, promote the formation of intramolecular hydrogen bonds by reducing the energetic cost of desolvation, which can increase membrane permeability. nih.govnih.gov Second, the steric bulk of the methyl group can restrict the rotation around the adjacent peptide bonds, thereby increasing the conformational rigidity of the macrocycle. nih.gov This combination of electronic and steric effects makes N-methylation a powerful tool for fine-tuning the conformational landscape of cyclic peptides.
Structure Activity Relationship Sar Studies of Cyclo D Tyr L Arg L Mearg L Nal Gly
Systematic Amino Acid Scan and Residue Importance
Contribution of D-Tyrosine, L-Arginine, L-Methylarginine, L-Naphthylalanine, and Glycine (B1666218) to Receptor Interaction
Systematic analysis, including alanine-scanning studies, has been instrumental in elucidating the contribution of each amino acid residue within the parent compound, cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-Gly-), to its interaction with the CXCR4 receptor. nih.govkyoto-u.ac.jp These studies involve sequentially replacing each amino acid with alanine (B10760859) and observing the effect on binding affinity and biological activity.
D-Tyrosine (D-Tyr): The D-Tyrosine at position 1 is crucial for the peptide's interaction with the receptor. Docking experiments suggest that the Tyr1 residue forms a hydrogen bond with Tyr45 of the CXCR4 receptor. tum.de
L-Arginine (L-Arg) and L-Methylarginine (L-MeArg): The basic side chains of the arginine residues at positions 2 and 3 are fundamental for high-affinity binding. kyoto-u.ac.jp Mutagenesis and computational docking studies have revealed that the arginine residues at these positions engage in tight interactions with acidic residues Asp187 and Asp171 in the CXCR4 binding pocket. tum.de The presence of two arginine residues is considered indispensable for potent CXCR4 antagonism. kyoto-u.ac.jp
L-Naphthylalanine (L-Nal): The L-Naphthylalanine residue at position 4 is another critical component for bioactivity. Alanine scanning has shown that replacing L-Nal with alanine leads to a significant loss of potency, indicating its importance in the ligand-receptor interaction. nih.gov The hydrophobic group of L-Nal is thought to anchor in a hydrophobic region of the receptor. kyoto-u.ac.jp
Effects of Stereochemical Inversions on Bioactivity Profiles
The stereochemistry of the amino acid residues is a critical determinant of the biological activity of these cyclic peptides. Inverting the chirality of specific amino acids can have profound effects on the peptide's conformation and its ability to bind to the receptor.
For instance, the epimer of a related potent CXCR4 antagonist, cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-Gly-), which has a D-Arg at position 2 instead of an L-Arg, also exhibits high potency. nih.gov This suggests that in certain positions, a D-amino acid can be accommodated and may even lead to a favorable binding conformation. However, stereochemical changes can also lead to a less active conformation. Detailed conformational analysis through NMR has shown that less potent analogues often favor an altered backbone conformation compared to their more active counterparts. nih.gov The stereochemistry within a molecule can significantly impact its conformational rigidity and binding mode, which in turn affects its biological activity. nih.gov
Rational Design and Synthesis of Analogues for Targeted Modulation
Building on the insights from SAR studies, researchers have rationally designed and synthesized analogues of cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) to enhance its properties, such as receptor selectivity and binding affinity.
Glycine to L-Proline Substitution and its Effect on Receptor Selectivity (CXCR4 vs. CXCR7)
The substitution of the flexible glycine residue with the more rigid L-proline can significantly impact the conformational properties of the cyclic peptide. Proline's unique cyclic structure introduces a conformational constraint that can lock the peptide backbone into a specific orientation. mdpi.com This modification has been explored as a strategy to modulate receptor selectivity, particularly between CXCR4 and CXCR7, two chemokine receptors that share the same endogenous ligand, CXCL12. nih.gov
The rationale behind this substitution is that the rigidified backbone conformation resulting from the proline incorporation may favor binding to one receptor over the other. The distinct topographies of the binding pockets of CXCR4 and CXCR7 could lead to differential recognition of the constrained peptide analogue. While specific data on the direct substitution of Gly with L-Pro in cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) and its effect on CXCR4/CXCR7 selectivity is not detailed in the provided results, the principle of using proline to confer conformational rigidity and potentially alter receptor selectivity is a well-established strategy in peptide design. mdpi.com
Impact of N-Methylation on Receptor Binding Affinity and Specificity
N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is another powerful tool for modifying peptide properties. This modification can enhance metabolic stability by protecting the peptide bond from enzymatic degradation. Furthermore, N-methylation can influence the peptide's conformation and its hydrogen bonding capacity, thereby affecting its binding affinity and specificity. nih.gov
In the context of cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-Gly-) analogues, sequential N-methylation on the amide nitrogens has been investigated. nih.gov For example, the analogue cyclo(-D-Tyr-D-MeArg-Arg-Nal-Gly-) was found to be a highly potent cyclic pentapeptide-based CXCR4 antagonist. kyoto-u.ac.jp This indicates that N-methylation at specific positions can be beneficial for activity. However, the impact of N-methylation is position-dependent and can sometimes lead to a decrease in potency if it disrupts a crucial hydrogen bond or induces an unfavorable conformation. nih.gov
Molecular Recognition and Target Engagement of Cyclo D Tyr L Arg L Mearg L Nal Gly
Chemokine Receptor Binding Profiles
The binding affinity and functional activity of cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) and its analogs are determined by their specific interactions with chemokine receptors CXCR4 and CXC Chemokine Receptor 7 (CXCR7), also known as ACKR3. Research has focused on how subtle changes to the parent peptide scaffold, such as arginine methylation or substitution at the glycine (B1666218) position, can dramatically shift receptor preference and function acs.orgresearchgate.net.
The development of ligands selective for CXCR7 has been a significant area of research. Through systematic modification of the CXCR4 antagonist FC131, researchers discovered that substitutions at the Glycine and Arginine positions could switch receptor preference toward CXCR7 acs.orgresearchgate.net. A closely related analog, FC313 [cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-L-Pro-)], which combines the L-MeArg modification with a substitution of Glycine for L-Proline, was identified as a potent CXCR7 ligand acs.orgresearchgate.net. This compound was found to effectively induce the recruitment of β-arrestin to CXCR7, indicating agonist activity in this pathway acs.org. The affinity of these peptides for CXCR7 is typically measured by their ability to inhibit the binding of the natural radiolabeled ligand, [¹²⁵I]SDF-1α (also known as CXCL12) acs.org.
| Compound | Sequence | CXCR7 Binding Affinity (IC₅₀, nM) | β-Arrestin Recruitment (EC₅₀, nM) |
|---|---|---|---|
| FC131 (Parent Compound) | cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-Gly-) | >10000 | >10000 |
| FC313 | cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-L-Pro-) | 180 | 150 |
The parent scaffold of the compound of interest, FC131, is a highly potent and selective CXCR4 antagonist nih.govnih.govnih.govrsc.org. Its high affinity is driven by specific interactions between its basic arginine residues and acidic residues within the CXCR4 binding pocket nih.govmdpi.com. The methylation of an arginine residue, as seen in cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-), is a strategy that has been explored to modulate this interaction. For instance, the analog cyclo(-D-Tyr-D-MeArg-Arg-Nal-Gly-) was found to retain high potency as a CXCR4 antagonist, indicating that N-methylation of arginine can be well-tolerated at this receptor nih.gov. The primary goal of introducing modifications like methylation in later studies was often to decrease CXCR4 affinity in order to enhance selectivity for other receptors like CXCR7 acs.orgresearchgate.net.
| Compound | Sequence | CXCR4 Binding Affinity (IC₅₀, nM) |
|---|---|---|
| FC131 (Parent Compound) | cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-Gly-) | 1.5 |
| FC122 | cyclo(-D-Tyr-D-MeArg-Arg-Nal-Gly-) | 37 |
| FC313 | cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-L-Pro-) | >10000 |
A key finding in the study of these cyclic pentapeptides is the ability to engineer a switch in receptor selectivity from CXCR4 to CXCR7. A critical modification for this switch was the substitution of the Glycine residue at position 5 with L-Proline. This change was shown to dramatically shift the receptor preference from CXCR4 to CXCR7 acs.orgresearchgate.net. The methylation of arginine at position 3, creating the L-MeArg residue, further refines this selectivity.
This structural alteration also induces a functional switch. While the parent compound FC131 acts as a CXCR4 antagonist, inhibiting the receptor's signaling, the CXCR7-selective derivative FC313 functions as a CXCR7 agonist by promoting β-arrestin recruitment acs.orgresearchgate.net. The compound cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) represents an intermediate in this process, incorporating the L-MeArg modification while retaining the original Glycine residue. Its properties are therefore determined by the combined influence of these features on the peptide's conformation and interaction with the distinct binding pockets of CXCR4 and CXCR7.
Investigating Specific Ligand-Receptor Interaction Interfaces
To understand the molecular basis for the binding affinity and selectivity of cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) and its analogs, researchers have employed site-directed mutagenesis and molecular modeling techniques. These methods provide detailed insights into the specific amino acid residues on both the peptide and the receptor that are crucial for their interaction.
Site-directed mutagenesis studies have been instrumental in mapping the binding sites of this peptide class on both CXCR4 and CXCR7 acs.org. For the parent compound FC131 at CXCR4, acidic residues such as Asp97, Asp187, Asp262, and Glu288 have been identified as critical for interacting with the peptide's positively charged arginine side chains nih.govmdpi.com.
Molecular modeling and docking simulations have provided a structural rationale for the observed binding data acs.orgmdpi.com. Modeling of the CXCR7-selective peptide FC313 in complex with CXCR7 suggests a binding mode where the key pharmacophoric side chains (D-Tyr, L-Arg, L-MeArg, and L-Nal) adopt an orientation similar to that of the parent compound in CXCR4 acs.org.
However, the models reveal crucial differences in the specific interactions that underpin the selectivity switch. In the CXCR4-FC131 complex, the two arginine side chains are deeply anchored by strong ionic interactions with multiple acidic residues in the receptor nih.govmdpi.com. In contrast, the model of the CXCR7-FC313 complex shows fewer hydrogen bond interactions involving the L-Arg2 side chain acs.org. This weaker, less extensive hydrogen bonding network within the CXCR7 binding pocket, combined with the conformational constraints imposed by the L-Proline residue in FC313, is believed to be the basis for the switch in receptor preference from CXCR4 to CXCR7 acs.org. For cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-), its binding mode would be influenced by the presence of the L-MeArg group within the context of the more flexible Glycine-containing backbone.
Downstream Signaling Pathway Activation and Cellular Responses
The binding of a ligand to a G protein-coupled receptor (GPCR), such as the likely target for cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-), initiates a cascade of intracellular events. These events are primarily mediated through two major pathways: β-arrestin recruitment and G protein-coupled signaling. The specific pathway activated can be influenced by the conformation of the receptor induced by the ligand, leading to a phenomenon known as biased agonism. This allows for the differential activation of downstream signaling cascades and subsequent cellular responses.
β-Arrestin Recruitment upon Receptor Activation
Upon agonist binding and subsequent phosphorylation of the GPCR by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular tail of the receptor. This interaction is a critical step in receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.
β-arrestins, specifically β-arrestin-1 and β-arrestin-2, play a multifaceted role in the signaling of chemokine receptors like CXCR4, a likely target for cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) due to the high affinity of structurally similar compounds for this receptor. The recruitment of β-arrestin to CXCR4 is a concentration-dependent process initiated by ligand binding frontiersin.org.
Key findings from research on CXCR4, which serves as a model for the potential action of cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-), indicate that:
Both β-arrestin-1 and β-arrestin-2 are crucial for mediating cellular responses such as chemotaxis frontiersin.orgnih.gov.
The CXCL12/HMGB1 heterocomplex, a known CXCR4 agonist, acts as a balanced agonist, activating both G protein and β-arrestin-mediated signaling to support cell migration nih.gov.
Specifically, β-arrestin-1 is primarily involved in actin polymerization, while both β-arrestin-1 and β-arrestin-2 are required for chemotaxis frontiersin.orgnih.gov.
Interestingly, β-arrestin-2 has been shown to be involved in the retention of the CXCR4 receptor on the cell surface upon stimulation with the CXCL12/HMGB1 heterocomplex, which differs from the internalization typically observed with CXCL12 alone frontiersin.orgnih.gov.
The recruitment of β-arrestin can also lead to the activation of other signaling molecules, including members of the mitogen-activated protein kinase (MAPK) family, such as ERK1/2 ashpublications.orgnih.gov. This highlights the role of β-arrestins not just in receptor regulation but also as signal transducers in their own right.
Table 1: Role of β-Arrestin Isoforms in CXCR4-Mediated Cellular Responses
| Cellular Response | β-Arrestin-1 Involvement | β-Arrestin-2 Involvement |
| Actin Polymerization | Primary | Secondary |
| Chemotaxis | Required | Required |
| Receptor Internalization (CXCL12) | - | Required |
| Receptor Surface Retention (CXCL12/HMGB1) | - | Required |
| ERK1/2 Activation | Involved | Involved |
Investigation of G Protein-Coupled Signaling Cascades
The canonical signaling pathway for GPCRs involves the activation of heterotrimeric G proteins. Upon ligand binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then go on to modulate the activity of various downstream effectors.
CXCR4, the putative target for cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-), primarily couples to the Gαi family of G proteins nih.govnih.gov. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels nih.gov. The liberated Gβγ subunits can activate other signaling pathways, including phospholipase C-β (PLC-β) and phosphoinositide-3 kinase (PI3K) nih.gov.
The primary G protein-coupled signaling cascades initiated by CXCR4 activation include:
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration qiagen.comnih.gov.
Ras/MAPK Pathway: Activation of Ras and the subsequent MAPK cascade, including ERK1/2, is involved in cell growth and differentiation qiagen.comaacrjournals.org.
PLC/Ca2+ Mobilization: The Gβγ subunits can activate PLC, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC) aacrjournals.org.
The majority of CXCR4-mediated biological outcomes are sensitive to pertussis toxin (PTX), which specifically inhibits the activation of Gαi proteins, confirming the central role of this G protein family in CXCR4 signaling nih.gov. However, there is also evidence for G protein-independent signaling pathways, such as the activation of the JAK/STAT pathway nih.gov.
Table 2: Overview of G Protein-Coupled Signaling Cascades Downstream of CXCR4
| G Protein Subunit | Effector | Second Messenger/Downstream Kinase | Primary Cellular Outcome |
| Gαi | Adenylyl Cyclase | ↓ cAMP | Regulation of cell survival and proliferation |
| Gβγ | Phospholipase C-β (PLC-β) | IP3, DAG, ↑ Ca2+ | Intracellular calcium mobilization |
| Gβγ | Phosphoinositide-3 Kinase (PI3K) | PIP3, Akt | Cell survival, proliferation, migration |
| Gβγ | Ras | Raf, MEK, ERK1/2 | Cell growth and differentiation |
Computational Design and Optimization of Cyclo D Tyr L Arg L Mearg L Nal Gly Derived Peptides
Structure-Based De Novo Cyclic Peptide Design Methodologies
De novo design, or design from scratch, allows for the creation of novel cyclic peptide binders based on the structure of a target protein. acs.org This approach is particularly valuable when a known binder like cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) exists, as its core structure can inform the design process while aiming for improved characteristics.
A powerful strategy for de novo design involves the assembly of small peptide fragments into a cyclic structure. acs.org Computational platforms, such as CycDockAssem, facilitate the systematic generation of head-to-tail cyclic peptides by piecing together oligopeptide fragments, typically containing 3-5 amino acids. acs.org In the context of designing derivatives of cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-), this process would involve selecting fragments that could replace or augment portions of the parent peptide's backbone.
The general workflow of such an algorithm involves several key steps:
Fragment Docking : Two peptide fragments are selected from a library and positioned onto the surface of the target protein. acs.org
Fragment Linking : Two additional linker fragments are used to construct the scaffold of the cyclic peptide binder. acs.org
Sequence Design : Computational tools like Rosetta are used for sequence design and selection. acs.org
Refinement : Molecular dynamics (MD) simulations are performed to refine the structure and predict its stability. acs.org
Reinforcement learning-based methods, such as CYC_BUILDER, offer another sophisticated approach. biorxiv.orgbiorxiv.org These methods use a Monte Carlo Tree Search framework to guide the growth of the peptide chain from a seed fragment, optimizing for conformation stability, binding affinity, and the propensity for cyclization. biorxiv.orgbiorxiv.org This allows for the efficient construction of diverse peptide binders, including those with head-to-tail amide bonds or disulfide bonds. biorxiv.orgbiorxiv.org
A primary challenge in cyclic peptide design is navigating the vast sequence and conformational space. rsc.org Even small cyclic peptides can adopt multiple conformations in solution, a property that is difficult to characterize experimentally but crucial for understanding their biological activity. researchgate.netnih.govnih.gov
Computational tools are essential for tackling this complexity:
Molecular Dynamics (MD) Simulations : MD simulations allow for the exploration of the dynamic behavior of peptides in a simulated physiological environment. nih.govspringernature.com By explicitly incorporating water molecules, these simulations can provide detailed insights into the solution structures of cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) derivatives. nih.gov Enhanced sampling techniques like replica-exchange molecular dynamics (REMD) are often employed to overcome the slow dynamics caused by the ring strain in cyclic peptides, ensuring a more thorough exploration of the conformational landscape. springernature.combiorxiv.org
Force Fields : The accuracy of MD simulations depends heavily on the force field used to model the peptide. nih.gov Force fields such as Amber, CHARMM, and RSFF2 have been tested for their ability to predict the conformations of cyclic peptides containing both L- and D-amino acids. nih.govbiorxiv.org
Loop Closure Algorithms : Algorithms like kinematic closure (KIC), implemented in the Rosetta software suite, are used to reconstruct and optimize the peptide backbone. nih.gov These fragment-based methods can predict cyclic peptide structures by imposing cyclization as a distance restraint. nih.govresearchgate.net
Virtual Screening Strategies for Identifying High-Affinity Binders
Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be applied to screen libraries of cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) derivatives to find candidates with the highest predicted binding affinity.
Two main approaches are used for virtual screening:
Structure-Based Virtual Screening (SBVS) : This method relies on the known 3D structure of the target protein. A library of potential cyclic peptide binders is docked into the target's binding site, and a scoring function is used to estimate the binding affinity of each peptide. This approach is highly effective for refining the side chains of a known scaffold like cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) to improve interactions with the target. The methodology often involves comparing the backbone structure of peptide segments at the protein-protein interface with a collection of known cyclic peptide structures to find a suitable template. nih.gov
Ligand-Based Virtual Screening (LBVS) : When the 3D structure of the target is unknown, LBVS can be used. This method uses the structure of a known active ligand, such as the parent cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-), as a template to identify other compounds in a library that have similar properties and are therefore likely to bind to the same target.
The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized peptide design by dramatically accelerating the process. rsc.orgjpt.comacs.org
Structure Prediction Models : Deep learning models like AlphaFold and its derivatives (e.g., HighFold) have achieved unprecedented accuracy in predicting the 3D structures of proteins and peptides from their amino acid sequences. jpt.comacs.orgsemanticscholar.orgcbirt.net These models can effectively model the long-range interactions critical in cyclic peptides and can be modified to handle the constraints of cyclization and the inclusion of non-canonical amino acids. jpt.comnih.gov
Generative Models : AI can be used to generate novel cyclic peptide sequences. For example, the HighPlay framework integrates reinforcement learning with a structure prediction model to enable in silico directed evolution of cyclic peptide binders, based solely on the target protein's sequence information. acs.org
Predictive Ensembles : The StrEAMM (Structural Ensembles Achieved by Molecular Dynamics and Machine Learning) method uses ML models trained on MD simulation data to predict the complete structural ensembles of cyclic peptides with incredible speed, offering a massive improvement over traditional simulations. rsc.orgresearchgate.net
Predictive Modeling for Enhanced Biological Activity
Predictive modeling aims to establish a relationship between the chemical structure of a peptide and its biological activity, often referred to as a Quantitative Structure-Activity Relationship (QSAR). oup.com For derivatives of cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-), computational models can predict how specific chemical modifications will affect binding affinity.
Molecular dynamics simulations combined with methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of a peptide-protein complex. nih.gov This allows for the quantitative comparison of different designed derivatives. For instance, a study could generate several virtual derivatives of the parent compound by substituting amino acids at different positions and then use predictive modeling to rank them based on their predicted affinity for a target like trypsin. nih.gov
The table below illustrates hypothetical results from such a predictive modeling study, comparing designed derivatives of cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) to a known binder.
| Compound ID | Modification from Parent Compound | Predicted Binding Energy (kcal/mol) Calculated using MM/GBSA. More negative values indicate stronger predicted binding affinity. | Predicted Stability (RMSD Å) |
|---|---|---|---|
| Parent Compound | cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) | -40.5 | 1.8 |
| Derivative 1 | L-Nal -> L-Trp | -45.2 | 1.5 |
| Derivative 2 | L-Arg -> L-Lys | -38.9 | 1.9 |
| Derivative 3 | Gly -> L-Ala | -41.3 | 1.7 |
| Derivative 4 | D-Tyr -> D-Phe | -42.8 | 1.6 |
No Publicly Available Research Data Found for cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-)
Following a comprehensive search of publicly accessible scientific literature and databases, no specific research findings related to the computational design, in silico optimization, or conformational analysis of the compound cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) could be identified.
The performed searches, which included targeted queries for computational studies, molecular modeling, ligand affinity, selectivity, and conformational analyses of this specific peptide, did not yield any relevant results. This suggests a lack of published research on the application of these computational methods to cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-).
While the broader fields of computational peptide design and conformational analysis are well-established, and methodologies for such studies are widely documented for other cyclic peptides, the specific application of these techniques to cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-) does not appear in the available literature. Consequently, the requested article, with its detailed subsections on In Silico Optimization of Ligand Affinity and Selectivity and Conformational Analysis to Inform Rational Design for this particular compound, cannot be generated based on existing scientific evidence.
The creation of the requested content, including data tables and detailed research findings, would necessitate the fabrication of data, which would be scientifically inaccurate and misleading. Therefore, in the absence of any specific data for cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-Gly-), the article cannot be produced.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
